

N-Acetyl sulfapyridine-d4 certificate of analysis interpretation

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Compound of Interest

Compound Name: N-Acetyl sulfapyridine-d4

Cat. No.: B564723

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An In-Depth Guide to the Certificate of Analysis for **N-Acetyl sulfapyridine-d4**

Introduction

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of a chemical standard. When working with isotopically labeled compounds such as **N-Acetyl sulfapyridine-d4**, interpreting the CoA is paramount for ensuring the accuracy and reproducibility of experimental results. This deuterated standard is frequently used as an internal standard in quantitative bioanalytical assays by LC-MS for its parent drug, sulfasalazine, and its metabolites.^{[1][2][3]}

This technical guide provides a comprehensive overview of the data presented in a typical CoA for **N-Acetyl sulfapyridine-d4**. It details the experimental methodologies used to obtain this data and offers visual representations of the analytical workflow and the logical structure of the information presented.

Decoding the Certificate of Analysis: Quantitative Data

The CoA provides a summary of the physical and chemical properties of a specific batch of the material. The following tables consolidate typical quantitative data found across various supplier documents for **N-Acetyl sulfapyridine-d4**.

Table 1: Identification and Physical Properties

Parameter	Typical Value	Source
Chemical Name	N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide	[4]
CAS Number	1189732-52-2	[4][5][6]
Molecular Formula	C ₁₃ H ₉ D ₄ N ₃ O ₃ S	[5][6]
Molecular Weight	295.35 g/mol	[5][6]
Appearance	White to off-white powder	[7]

Table 2: Purity and Isotopic Enrichment

Parameter	Specification / Result	Source
Purity (by HPLC)	>95% - 99.35%	[5][7]
Isotopic Enrichment	≥98%	[3][7]
Isotopic Distribution	d ₄ : ~93.3%, d ₃ : ~6.2%, d ₂ : ~0.5%	[7]
¹ H NMR Spectrum	Conforms to structure	[7]

Core Analytical Methodologies

The data presented in the CoA is generated through a series of rigorous analytical tests. Below are detailed protocols for the key experiments used to certify **N-Acetyl sulfapyridine-d₄**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of the compound by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: A cyano-bonded, reversed-phase column is often suitable for separating sulfapyridine and its derivatives.[8]
 - Example: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
- Mobile Phase: A gradient of two solvents is typically used.
 - Solvent A: 0.1% Formic Acid in Water.
 - Solvent B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-20 min: Return to 5% B and equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Sample Preparation: A stock solution is prepared by dissolving approximately 1 mg of **N-Acetyl sulfapyridine-d4** in 1 mL of a 50:50 mixture of acetonitrile and water. This is then diluted to a final concentration of ~50 µg/mL for injection.
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, which verifies its identity and the success of the deuterium labeling.

- **Instrumentation:** A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, coupled with an electrospray ionization (ESI) source.
- **Ionization Mode:** ESI positive mode is typically used.
- **Sample Infusion:** The sample, prepared as in the HPLC method, is diluted further in the mobile phase and infused directly into the mass spectrometer.
- **Data Acquisition:** The instrument is set to scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
- **Data Analysis:**
 - **Identity Confirmation:** The observed monoisotopic mass of the protonated molecule $[M+H]^+$ should match the theoretical exact mass of $C_{13}H_9D_4N_3O_3S + H^+$ (296.1056 Da).
 - **Isotopic Enrichment:** The relative intensities of the ion peaks corresponding to the unlabeled (d_0), partially labeled (d_1 , d_2 , d_3), and fully labeled (d_4) compound are measured. The isotopic enrichment is calculated as the percentage of the d_4 species relative to all other isotopic forms.

Structural Confirmation by Nuclear Magnetic Resonance (1H NMR)

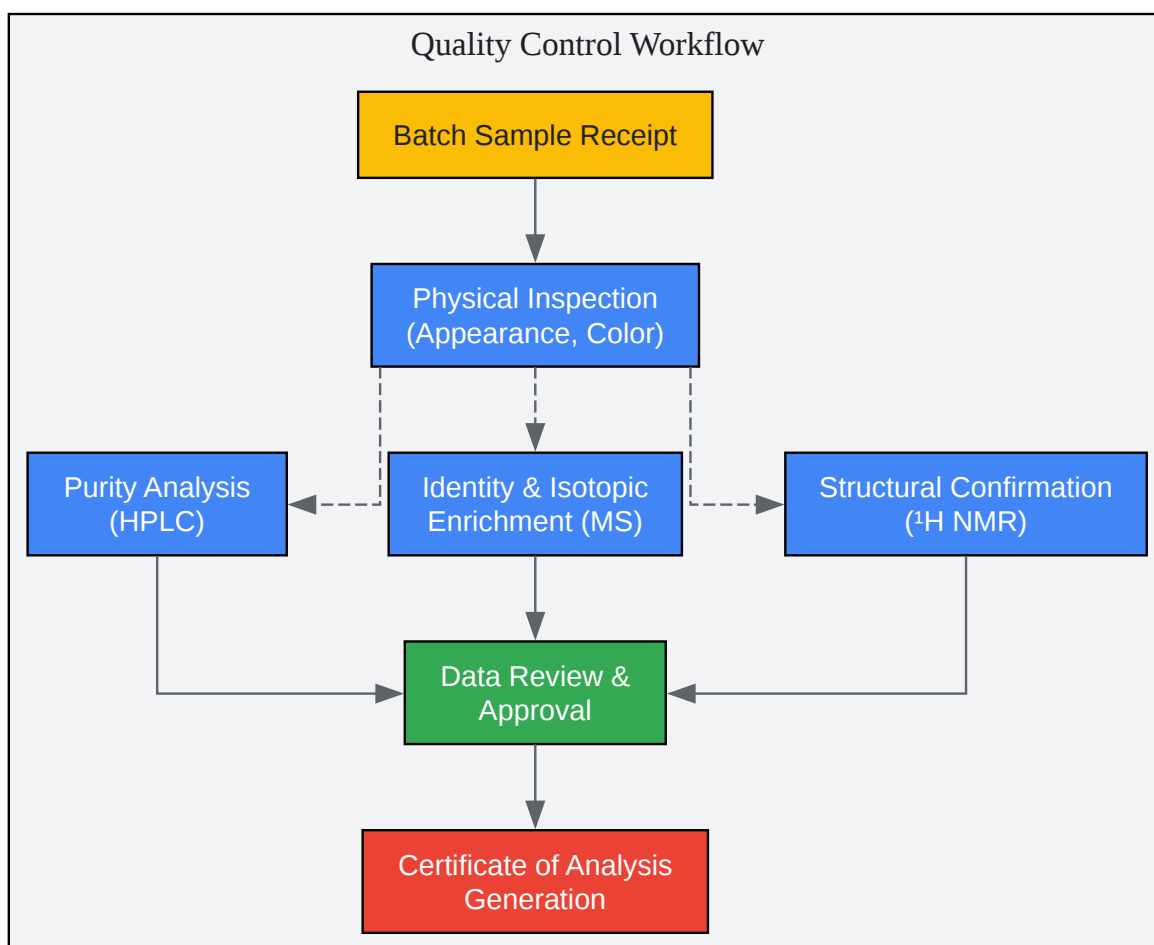
1H NMR spectroscopy is used to confirm the chemical structure of the molecule and ensure the absence of significant proton-containing impurities.

- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **Solvent:** Deuterated dimethyl sulfoxide (DMSO- d_6) is a common solvent for this type of molecule.
- **Sample Preparation:** Approximately 5-10 mg of the substance is dissolved in ~0.7 mL of the deuterated solvent.
- **Data Acquisition:** A standard proton NMR spectrum is acquired. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

- **Data Analysis:** The resulting spectrum is analyzed for characteristic chemical shifts and coupling patterns of the remaining protons in the N-Acetyl sulfapyridine structure (e.g., protons on the pyridine ring and the acetyl group). The absence of signals in the region where the deuterated phenyl protons would appear confirms successful labeling. The spectrum should be consistent with the expected structure and show no significant peaks from residual solvents or other impurities.

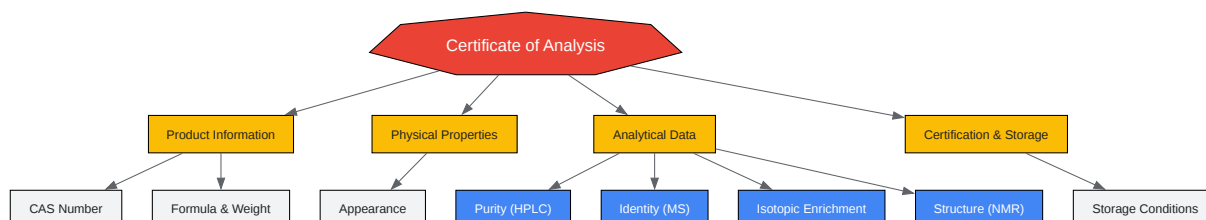
Visualizing the Analytical & Certification Process

Diagrams can clarify complex workflows and relationships. The following visualizations, created using the DOT language, illustrate the journey from sample analysis to CoA generation and the structure of the CoA itself.



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Caption: Analytical workflow for the generation of a Certificate of Analysis.



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Caption: Logical structure of the data presented on a Certificate of Analysis.

Conclusion

A Certificate of Analysis for **N-Acetyl sulfapyridine-d4** is more than a simple declaration of quality; it is a detailed report backed by rigorous scientific testing. For professionals in drug development and research, the ability to properly interpret this document is essential for validating the quality of the standard, ensuring the integrity of analytical methods, and producing reliable, reproducible data. By understanding the quantitative data, the underlying experimental protocols, and the logical flow of information, users can confidently assess the suitability of a given batch for their specific application.

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